4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid
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Overview
Description
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable dihydroxybenzene derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: A structurally similar compound with different substituents.
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom instead of oxygen in the ring.
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in the ring.
Uniqueness
4-Benzyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid is unique due to its specific structural features, such as the presence of a benzyl group and a carboxylic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17NO3 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) |
InChI Key |
LRJRRHNZPBGIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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